Physical and chemical properties of (4S)-4-butyl-1,3-oxazolidin-2-one
Physical and chemical properties of (4S)-4-butyl-1,3-oxazolidin-2-one
Executive Summary
(4S)-4-butyl-1,3-oxazolidin-2-one (CAS 158249-51-5) represents a distinct class of Evans chiral auxiliaries derived from the non-proteinogenic amino acid L-norleucine. While the tert-butyl and benzyl analogs are ubiquitous in asymmetric synthesis, the n-butyl variant offers a unique steric profile. It provides a "medium-range" steric barrier that is essential for fine-tuning diastereoselectivity in crowded transition states where bulkier groups (e.g., tert-butyl) might suppress reactivity entirely. This guide details the physicochemical properties, synthesis, and mechanistic utility of this auxiliary in modern drug development.
Part 1: Molecular Identity & Physicochemical Profile[1]
The (4S)-4-butyl-1,3-oxazolidin-2-one scaffold is characterized by a flexible yet directing n-butyl chain at the C4 position. Unlike the rigid phenyl or bulky tert-butyl groups, the n-butyl chain allows for conformational adaptability while maintaining high facial selectivity in enolate alkylations and aldol condensations.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | (4S)-4-butyl-1,3-oxazolidin-2-one |
| Common Name | L-Norleucine-derived Evans Auxiliary |
| CAS Registry Number | 158249-51-5 |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Physical State | Colorless to pale yellow viscous oil / low-melting solid |
| Boiling Point (Predicted) | ~289°C (at 760 mmHg) |
| Density | ~1.03 g/cm³ |
| Solubility | High: CH₂Cl₂, THF, EtOAc; Low: Water, Hexanes |
| Chirality | (S)-configuration (derived from L-amino acid) |
| SMILES | CCCCC1COC(=O)N1 |
Note on Nomenclature: Do not confuse this compound with the commercially common (S)-4-tert-butyl-2-oxazolidinone (CAS 54705-42-9). The n-butyl variant discussed here possesses a linear alkyl chain, altering its hydrodynamic radius and lipophilicity.
Part 2: Synthetic Utility & Mechanistic Insight
The utility of (4S)-4-butyl-1,3-oxazolidin-2-one relies on its ability to form Z-enolates upon acylation and treatment with a base (e.g., LiHMDS or LDA). The n-butyl group exerts steric hindrance on one face of the molecule, forcing incoming electrophiles to attack from the opposite (less hindered) face.
Mechanism of Stereocontrol
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N-Acylation: The auxiliary is acylated with a target acid chloride.
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Enolization: Treatment with a Lewis acid (e.g., TiCl₄) and base generates a rigid chelated Z-enolate.
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Facial Selectivity: The C4-butyl group blocks the Re-face (typically), directing the electrophile to the Si-face.
Visualization: Asymmetric Induction Pathway
The following diagram illustrates the workflow from the auxiliary to the enantioenriched product.
Caption: Workflow of Evans asymmetric alkylation using the 4-butyl auxiliary, highlighting the recycling loop.
Part 3: Experimental Protocols
Protocol A: Synthesis of (4S)-4-butyl-1,3-oxazolidin-2-one
Rationale: This protocol converts L-norleucine to the amino alcohol, followed by cyclization.
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Reduction of L-Norleucine:
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Reagents: L-Norleucine (1.0 eq), LiAlH₄ (2.5 eq), dry THF.
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Procedure: Suspend L-norleucine in dry THF at 0°C. Add LiAlH₄ portion-wise (exothermic!). Reflux for 12 hours. Quench carefully (Fieser method). Filter and concentrate to yield (S)-2-aminohexan-1-ol.
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Checkpoint: The amino alcohol should be a colorless oil.
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Cyclization (Carbonylation):
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Reagents: (S)-2-aminohexan-1-ol (1.0 eq), Diethyl carbonate (1.2 eq), K₂CO₃ (0.1 eq).
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Procedure: Mix reagents and heat to 135°C. Distill off the ethanol byproduct continuously to drive equilibrium.
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Purification: Vacuum distillation or column chromatography (SiO₂, Hexane/EtOAc 3:1).
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Yield: Typically 75-85%.
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Protocol B: Standard N-Acylation (Propionylation)
Rationale: Preparation of the starting imide for aldol/alkylation reactions.[1]
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Dissolve (4S)-4-butyl-1,3-oxazolidin-2-one (10 mmol) in dry THF (30 mL) under N₂.
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Cool to -78°C. Add n-BuLi (10.5 mmol) dropwise. Stir for 30 min.
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Add Propionyl Chloride (11 mmol) dropwise.
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Stir at -78°C for 30 min, then warm to 0°C over 1 hour.
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Quench: Sat. NH₄Cl. Extract with EtOAc.
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Validation: ¹H NMR should show the disappearance of the N-H proton and appearance of the ethyl group signals.
Part 4: Handling, Stability & Safety
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
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Stability: Stable to weak acids and bases. The oxazolidinone ring hydrolyzes under strong basic conditions (e.g., 1M NaOH) or strong acidic reflux.
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Safety:
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GHS Classification: Irritant (Skin/Eye).
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PPE: Wear nitrile gloves and safety glasses. Use in a fume hood.
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Disposal: Organic waste stream (non-halogenated unless chlorinated solvents are used).
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References
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VulcanChem. (4S)-4-butyl-1,3-oxazolidin-2-one Product Data & CAS 158249-51-5. Retrieved from
- Evans, D. A., et al.Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc. 1981, 103, 2127. (Foundational methodology for oxazolidinone auxiliaries).
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Sigma-Aldrich. (S)-4-tert-Butyl-2-oxazolidinone Safety Data Sheet. (Used for comparative safety data of the class). Retrieved from
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PubChem. Compound Summary for Oxazolidinone Derivatives. Retrieved from
